

Unveiling the Crystalline Architecture of Scandium(III) Nitrate Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Scandium(III) nitrate hydrate

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A comprehensive technical guide detailing the crystal structure of **scandium(III) nitrate hydrate** has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the crystallographic parameters, synthesis protocols, and structural characteristics of this important inorganic compound.

Scandium(III) nitrate, a versatile precursor in materials science and catalysis, exists in several hydrated forms. This guide focuses on the tetrahydrate, which has been structurally elucidated as $\text{Sc}(\text{NO}_3)_3 \cdot 4\text{H}_2\text{O}$. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.

Crystallographic Data Summary

The detailed crystallographic data for scandium(III) nitrate tetrahydrate provides fundamental insights into its solid-state structure. These parameters are crucial for computational modeling, understanding its reactivity, and developing new applications.

Parameter	Value
Chemical Formula	Sc(NO ₃) ₃ ·4H ₂ O
Formula Weight	303.03 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	7.583(2) Å
b	10.375(3) Å
c	14.869(4) Å
α	90°
β	99.13(3)°
γ	90°
Volume	1154.2(5) Å ³
Z	4
Density (calculated)	1.745 g/cm ³

Coordination Environment and Molecular Structure

In the crystal structure of scandium(III) nitrate tetrahydrate, the scandium(III) ion is eight-coordinate. Its coordination sphere is comprised of four water molecules and two bidentate nitrate ions, forming a [Sc(H₂O)₄(NO₃)₂]⁺ complex cation. The remaining nitrate ion acts as a counter-ion, and two additional water molecules are present as water of crystallization within the lattice.

The coordination geometry around the scandium center is a distorted square antiprism. This arrangement is a key determinant of the compound's chemical and physical properties.

Selected Interatomic Distances and Angles:

Bond/Angle	Value
Sc-O (water)	2.179(3) - 2.215(3) Å
Sc-O (nitrate)	2.306(3) - 2.348(3) Å
O-Sc-O (cis)	68.7(1) - 148.9(1)°
O-Sc-O (trans)	141.2(1) - 149.3(1)°

Experimental Protocols

Synthesis of Scandium(III) Nitrate Tetrahydrate Crystals:

A common method for the preparation of **scandium(III) nitrate hydrates** involves the reaction of scandium(III) hydroxide with nitric acid.[1] Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated aqueous solution of scandium(III) nitrate.

- Step 1: Scandium(III) hydroxide is dissolved in a stoichiometric amount of concentrated nitric acid.
- Step 2: The resulting solution is gently heated to ensure complete dissolution and reaction.
- Step 3: The solution is filtered to remove any insoluble impurities.
- Step 4: The clear solution is allowed to evaporate slowly at room temperature over a period of several days to weeks, leading to the formation of colorless, well-defined crystals of scandium(III) nitrate tetrahydrate.

Single-Crystal X-ray Diffraction Analysis:

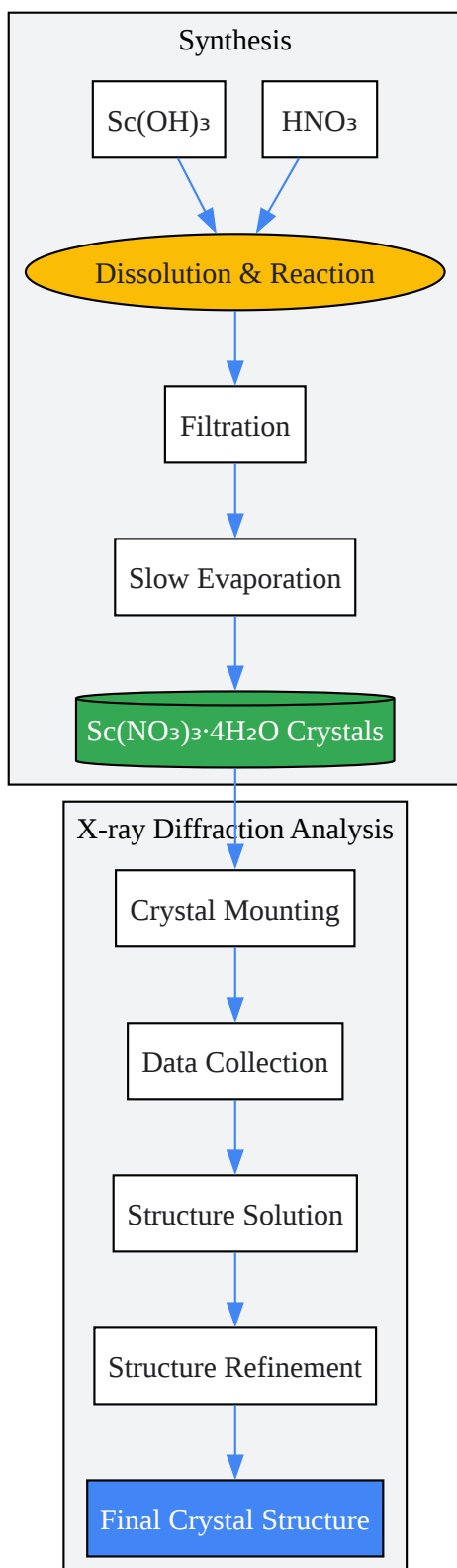
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

- Step 1: Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Step 2: Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

- Step 3: Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F^2 .

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of **scandium(III) nitrate hydrate** follows a logical and well-established workflow, from synthesis to data analysis.



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References

- 1. journals.iucr.org [journals.iucr.org]
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